molecular formula C20H24N2O4S B3203499 N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 1021259-24-4

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B3203499
CAS No.: 1021259-24-4
M. Wt: 388.5 g/mol
InChI Key: NTHQYPQNINVTNY-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide-based compound. Sulfonamides are a class of organic compounds that contain the sulfonamide functional group attached to an aromatic ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Acetylation: The indoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Sulfonamide Formation: The acetylated indoline is reacted with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylindolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
  • N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the ethoxy group and the acetylated indoline core. These structural elements may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-18(11-14(20)3)27(24,25)21-17-7-6-16-8-9-22(15(4)23)19(16)12-17/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQYPQNINVTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
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N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
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N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Reactant of Route 4
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N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Reactant of Route 5
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

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